molecular formula C16H14N2S B172437 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole CAS No. 16112-33-7

2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole

Cat. No. B172437
CAS RN: 16112-33-7
M. Wt: 266.4 g/mol
InChI Key: YLFSVUZJSJOYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole, also known as BMT, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. BMT is a thiadiazole derivative that has a unique structure with two 4-methylphenyl groups attached to the thiadiazole ring. This compound has shown promising results in scientific research, particularly in the fields of materials science, organic chemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole is not fully understood, but it is believed to act as an electron acceptor and a π-conjugated system. 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has a unique structure with two 4-methylphenyl groups attached to the thiadiazole ring, which allows it to interact with other molecules through π-π stacking interactions.

Biochemical And Physiological Effects

2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has antioxidant and anti-inflammatory properties. 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as a cancer treatment.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole in lab experiments is its ease of synthesis. 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole can be synthesized using relatively simple and inexpensive reagents, which makes it a cost-effective building block for the synthesis of new organic materials. However, one of the limitations of using 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole is its low solubility in common organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole. In materials science, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole could be used as a building block for the synthesis of new organic materials with improved properties such as higher thermal stability, improved electron mobility, and better photovoltaic performance. In pharmacology, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole could be further studied for its potential as a cancer treatment or as a treatment for other diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole involves the reaction of 4-methylbenzenesulfonylhydrazide with thionyl chloride to form 2,5-bis(4-methylphenyl)-1,3,4-thiadiazole-1,1-dioxide. This intermediate compound is then treated with hydrazine hydrate to give the final product, 2,5-bis(4-methylphenyl)-1,3,4-thiadiazole.

Scientific Research Applications

2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been studied extensively for its potential applications in various fields of science. In materials science, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been used as a building block for the synthesis of new organic materials with interesting properties such as high thermal stability, high electron mobility, and good photovoltaic performance. In organic chemistry, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been used as a versatile reagent for the synthesis of various heterocyclic compounds.

properties

CAS RN

16112-33-7

Product Name

2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

2,5-bis(4-methylphenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C16H14N2S/c1-11-3-7-13(8-4-11)15-17-18-16(19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

YLFSVUZJSJOYSW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)C

Origin of Product

United States

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